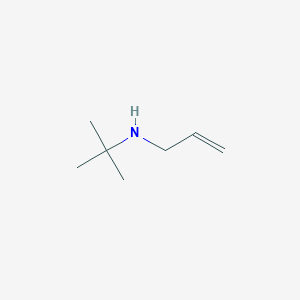![molecular formula C13H14N2O2 B176353 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol CAS No. 16523-28-7](/img/structure/B176353.png)
2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol
Vue d'ensemble
Description
“2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” appears to be a complex organic compound. However, there is limited information available specifically for this compound. It’s important to note that the compound has both amine and hydroxy groups, which can coordinate to a metal centre to form 5-membered ring complexes1.
Molecular Structure Analysis
The molecular structure of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” is not explicitly available. However, it is likely to have a complex structure due to the presence of multiple functional groups including two amino groups and a hydroxy group3.
Applications De Recherche Scientifique
Corrosion Inhibition
Amine derivatives, including those with hydroxyphenyl components, have been synthesized and assessed for their corrosion inhibition efficiency on mild steel in acidic media. These compounds form protective films on metal surfaces, significantly reducing corrosion rates. Their effectiveness is largely dependent on the presence of substituent groups, with certain modifications enhancing the inhibition efficiency up to 92.56% (Boughoues et al., 2020).
Antimicrobial and Antidiabetic Activities
Aminophenol derivatives have been tested for their broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as for their antidiabetic potential by inhibiting α-amylase and α-glucosidase enzymes. These compounds show significant activity, suggesting potential for development as antimicrobial and antidiabetic agents (Rafique et al., 2022).
Biological Screening
Schiff bases derived from aminophenol have exhibited good lipoxygenase inhibition and antioxidant activities, along with potent activities against various bacterial strains. These activities are attributed to the free hydroxyl and amino groups present in the compounds (Aslam et al., 2013).
Synthesis of Heterocyclic Compounds
Investigations into the synthesis of isoquinoline derivatives have utilized compounds similar to 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol as precursors. These studies highlight the potential of such compounds in the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Kametani et al., 1970).
Molecular Structure Analysis
Research on molecular structures and potential applications in material science and pharmacology has been conducted. Studies on Schiff bases and related compounds have elucidated their molecular configurations, which are crucial for understanding their reactivity and potential applications (Ajibade & Andrew, 2021).
Safety And Hazards
The safety and hazards associated with “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard5.
Orientations Futures
The future directions for “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol” are not explicitly stated in the literature. However, compounds with similar structures have shown potential in drug discovery due to their interesting biological activities2.
Please note that this analysis is based on the limited information available and may not fully represent the exact properties of “2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol”. For a more accurate and comprehensive analysis, further research and experimental data would be required.
Propriétés
IUPAC Name |
2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVSHSJPIVGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937049 | |
| Record name | 4,4'-Methylenebis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |
CAS RN |
6423-19-4, 16523-28-7 | |
| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16523-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















